Pharmaceutical Reference Standard: Doxylamine EP Impurity B Identity and Traceability
1-Phenyl-1-(pyridin-2-yl)ethanol is the official European Pharmacopoeia (EP) Impurity B for doxylamine. Procurement as a certified reference standard ensures traceability and method validation for regulatory submissions, a requirement that cannot be met by any other in-class analog such as 1-(pyridin-2-yl)ethanol (CAS 18728-61-5) [1]. The compound is supplied with a defined purity (typically >95%) and full analytical characterization (NMR, MS, HPLC) necessary for quantification in pharmaceutical quality control assays [2].
| Evidence Dimension | Regulatory identity and analytical traceability |
|---|---|
| Target Compound Data | Certified Doxylamine EP Impurity B standard; purity ≥95% |
| Comparator Or Baseline | Generic pyridyl alcohols (e.g., CAS 18728-61-5); not specified as EP impurity |
| Quantified Difference | Not applicable (qualitative regulatory requirement) |
| Conditions | European Pharmacopoeia monograph specifications for doxylamine succinate |
Why This Matters
Ensures method validation compliance and accurate quantification of a specific process-related impurity in doxylamine drug substance and product, directly supporting regulatory filing and QC release.
- [1] Pharmaffiliates. (n.d.). Doxylamine - Impurity B; Chemical Name: (1RS)-1-Phenyl-1-(pyridin-2-yl)ethanol (CAS 19490-92-7). View Source
- [2] CATO Research Chemicals Inc. (n.d.). 1-Phenyl-1-(2-pyridyl)ethanol (CAS 19490-92-7) Certified Reference Standard Product Data. View Source
